molecular formula C13H19ClN2O3S B1525258 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide CAS No. 1220027-42-8

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide

Cat. No.: B1525258
CAS No.: 1220027-42-8
M. Wt: 318.82 g/mol
InChI Key: XMDDPLUWTAAWEY-UHFFFAOYSA-N
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Description

“3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide” is a complex organic compound. It is a pharmaceutical intermediate compound used in the preparation of Venetoclax, which is used to treat certain types of chronic lymphocytic leukaemia (CL) or certain types of small lymphocytic lymphoma (SLL) .

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives, including those structurally related to the compound , have been extensively studied for their antimicrobial properties. For instance, substituted N-(Pyrazin-2-yl)benzenesulfonamides were synthesized and evaluated for anti-infective potential, showing good antitubercular activity against M. tuberculosis H37Rv in some cases (Ghada Bouz et al., 2019). This demonstrates the potential of sulfonamide derivatives in addressing tuberculosis, a significant global health issue.

Anticancer Properties

Another area of research is the development of sulfonamide derivatives for anticancer applications. For instance, derivatives of celecoxib, a known anti-inflammatory and anticancer agent, have been synthesized, showing promise as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were tested for their activity against various cancer cell lines, revealing potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition

Sulfonamides have also been explored for their role as enzyme inhibitors. Compounds synthesized for this purpose showed significant inhibitory effects on carbonic anhydrase (CA) isoenzymes, a property that can be leveraged for treating conditions like glaucoma, epilepsy, and mountain sickness. Some synthesized sulfonamides demonstrated good inhibition profiles on human carbonic anhydrase IX and XII, indicating their potential as selective inhibitors for therapeutic applications (H. Gul et al., 2016).

Herbicidal Activity

In the agricultural sector, certain sulfonamide derivatives have been identified to possess herbicidal activity, offering a new group of compounds that could be used for weed control in crops. This activity primarily manifests as post-emergence activity against dicotyledonous weed species, with mechanisms that might interfere with the biosynthesis of branched-chain amino acids (J. Eussen et al., 1990).

Properties

IUPAC Name

3-amino-4-chloro-N-methyl-N-(oxan-4-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-16(9-10-4-6-19-7-5-10)20(17,18)11-2-3-12(14)13(15)8-11/h2-3,8,10H,4-7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDDPLUWTAAWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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